An In-depth Technical Guide to (2,4,5-Trimethoxyphenyl)methanol
An In-depth Technical Guide to (2,4,5-Trimethoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4,5-Trimethoxyphenyl)methanol, a member of the trimethoxybenzyl alcohol family, is a substituted aromatic alcohol with potential applications in organic synthesis and medicinal chemistry. Its structural features, including the trimethoxylated phenyl ring, make it an interesting candidate for the synthesis of more complex molecules and a potential pharmacophore in drug design. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of (2,4,5-Trimethoxyphenyl)methanol. While direct biological studies on this specific isomer are limited, the known bioactivities of structurally related compounds are discussed to provide a context for future research.
Chemical and Physical Properties
(2,4,5-Trimethoxyphenyl)methanol, also known as 2,4,5-Trimethoxybenzyl alcohol, possesses the chemical formula C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol [1][2]. A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General Chemical Properties of (2,4,5-Trimethoxyphenyl)methanol
| Property | Value | Reference |
| CAS Number | 30038-31-4 | [1] |
| Molecular Formula | C₁₀H₁₄O₄ | [1] |
| Molecular Weight | 198.22 g/mol | [1][2] |
| IUPAC Name | (2,4,5-trimethoxyphenyl)methanol | [1] |
| Synonyms | 2,4,5-Trimethoxybenzyl alcohol | [1] |
Table 2: Physical Properties of (2,4,5-Trimethoxyphenyl)methanol
| Property | Value | Reference |
| Melting Point | 70-72 °C | |
| Boiling Point | 320.2 °C at 760 mmHg | |
| Density | 1.131 g/cm³ | |
| Flash Point | 147.4 °C |
Synthesis and Purification
A common and effective method for the synthesis of (2,4,5-Trimethoxyphenyl)methanol is the reduction of the corresponding aldehyde, 2,4,5-Trimethoxybenzaldehyde, using a mild reducing agent such as sodium borohydride.
Experimental Protocol: Synthesis via Reduction
Objective: To synthesize (2,4,5-Trimethoxyphenyl)methanol by the reduction of 2,4,5-Trimethoxybenzaldehyde.
Materials:
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2,4,5-Trimethoxybenzaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Deionized water
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Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolution: In a round-bottom flask, dissolve 2,4,5-Trimethoxybenzaldehyde (1.0 equivalent) in methanol.
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Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
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Reduction: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Quenching: Slowly add deionized water to the reaction mixture to quench the excess sodium borohydride.
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Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
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Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
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Washing: Combine the organic layers and wash with deionized water and then with brine.
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Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Evaporation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude (2,4,5-Trimethoxyphenyl)methanol.
Experimental Protocol: Purification
Objective: To purify crude (2,4,5-Trimethoxyphenyl)methanol using column chromatography.
Materials:
-
Crude (2,4,5-Trimethoxyphenyl)methanol
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Silica gel (60-120 mesh)
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Hexane
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Ethyl acetate
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Chromatography column
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Collection tubes
Procedure:
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Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
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Elution: Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the proportion of the more polar solvent (Ethyl Acetate).
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Fraction Collection: Collect the eluting fractions in separate tubes.
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Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified (2,4,5-Trimethoxyphenyl)methanol.
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Analytical Characterization
The structure and purity of (2,4,5-Trimethoxyphenyl)methanol can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the alcohol group, and the protons of the three methoxy groups.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the three methoxy carbons, the aromatic carbons, and the methylene carbon.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300-3500 cm⁻¹) and the C-O stretching of the alcohol and ether groups, as well as peaks corresponding to the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (198.22 g/mol ). The fragmentation pattern can provide further structural information.
Potential Biological Activity and Signaling Pathways
Currently, there is a lack of direct studies on the biological activity and specific signaling pathway involvement of (2,4,5-Trimethoxyphenyl)methanol in the scientific literature. However, the broader class of trimethoxyphenyl compounds has been the subject of extensive research, particularly in the context of cancer and inflammation.
Many natural and synthetic compounds containing the trimethoxyphenyl moiety, such as combretastatin and its analogues, are known to exhibit potent anticancer activity by targeting tubulin polymerization[3]. These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells[3]. The trimethoxyphenyl group is often a key pharmacophore responsible for binding to the colchicine-binding site on β-tubulin[3].
Furthermore, various trimethoxybenzyl alcohol derivatives and related structures have been investigated for their antioxidant and anti-inflammatory properties[4].
It is important to emphasize that while these findings for structurally related molecules are informative, they are not directly applicable to (2,4,5-Trimethoxyphenyl)methanol without specific experimental validation. Future research is warranted to explore the potential cytotoxic, anti-inflammatory, or other biological activities of this specific isomer and to elucidate any involvement in cellular signaling pathways.
Visualizations
References
- 1. 3,4,5-Trimethoxybenzyl alcohol | C10H14O4 | CID 77449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro [mdpi.com]
